2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol
Description
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-4-3-9-7-11-5-1-2-8(9)6-10/h3-4,6,11-12H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGRDNFOXZYGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3,4,5 Tetrahydro 1h Benzo C Azepin 7 Ol and Analogous Scaffolds
Strategic Approaches to the Benzo[c]azepine Ring System Formation
The construction of the seven-membered azepine ring fused to a benzene (B151609) ring presents a synthetic challenge due to unfavorable enthalpic and entropic barriers. nih.gov Various strategies have been developed to overcome these hurdles, primarily involving ring-closure and ring-expansion techniques.
Ring-Closure Methods (e.g., C-N and C-C Bond Formations)
Intramolecular cyclization is a direct approach to forming the benzo[c]azepine ring, involving the formation of a key C-N or C-C bond in the final ring-closing step.
Intramolecular C-N Bond Formation: A common strategy involves the cyclization of a precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions. For instance, intramolecular cross-coupling reactions, such as those catalyzed by copper, can facilitate the formation of the C-N bond to yield the desired heterocyclic system. nih.gov This approach has been successfully applied to the synthesis of various benzodiazepine (B76468) derivatives, a related class of seven-membered heterocycles. mdpi.com Reductive amination of a suitably functionalized precursor can also be employed to form the azepine ring.
Intramolecular C-C Bond Formation: Alternatively, the final bond formation can occur between two carbon atoms. The Dieckmann condensation, for example, can be used to form a C-C bond in an intramolecular fashion to create a cyclic β-keto ester, which can then be converted to the benzo[c]azepine scaffold. youtube.com Another powerful method is the Heck reaction, which can be utilized for macrocyclization on a solid support to form substituted benzazepines. psu.edu
The following table summarizes representative ring-closure methods.
Table 1: Ring-Closure Methodologies for Benzo[c]azepine and Analogous Scaffolds| Method | Key Bond Formed | Catalyst/Reagents | Description |
|---|---|---|---|
| Intramolecular Cross-Coupling | C-N | CuI/N,N-dimethylglycine | Efficient for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives under mild conditions. nih.gov |
| Dieckmann Condensation | C-C | Strong Base (e.g., alkoxide) | An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com |
| Heck Reaction | C-C | Palladium Catalyst | Versatile method for C-C bond formation, adaptable for solid-phase synthesis of benzazepines. psu.edu |
Ring Expansion Strategies
Ring expansion strategies provide an alternative route to the benzo[c]azepine core, often starting from more readily available five- or six-membered heterocyclic precursors. researchgate.net This approach can offer advantages in controlling regioselectivity and stereoselectivity. rsc.org
One notable example is the oxidative ring expansion of methylenic heterocycles mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB) or phenyliodine(III) diacetate (PIDA). researchgate.net Another strategy involves the diastereoselective Stevens rearrangement of N-alkyl salts of tetrahydroisoquinolines to produce 3-tetrahydrobenzazepine derivatives. researchgate.net Tandem reactions involving ring expansion and C-C bond formation have also been developed. acs.org
Application of Classic Reactions (e.g., Dieckmann Condensation, Beckmann Rearrangement, Mitsunobu Reaction)
Several classic named reactions in organic chemistry have been adapted for the synthesis of the benzo[c]azepine scaffold.
Dieckmann Condensation: As mentioned, this is an intramolecular reaction of a diester with a base to give a β-keto ester, which is a valuable intermediate for further elaboration into the target ring system. youtube.com
Beckmann Rearrangement: This reaction transforms an oxime into an amide or a lactam. wikipedia.org It is a powerful tool for constructing amides from corresponding oximes by generating an electrophilic nitrogen that triggers an alkyl or aryl group migration to form a new C-N bond. nih.govmasterorganicchemistry.com Cyclic oximes, such as those derived from tetralones, can be converted into benzo-fused lactams (azepinones) via this rearrangement. nih.gov These lactams can then be reduced to the corresponding tetrahydrobenzo[c]azepines. The reaction is often catalyzed by acids, but other reagents like tosyl chloride and phosphorus pentachloride can also be used. wikipedia.org
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including amines, through a redox process involving triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org It can be employed for intramolecular C-N bond formation to construct the azepine ring. nih.gov The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it a valuable tool in stereoselective synthesis. organic-chemistry.org
Targeted Functionalization and Derivatization of the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol Scaffold
Once the core scaffold is synthesized, further functionalization is often necessary to explore structure-activity relationships for various applications.
Modification of the C-7 Hydroxyl Group
The C-7 hydroxyl group, being a phenol, is a versatile handle for derivatization. Standard phenolic reactions can be applied, such as:
Etherification: Formation of ethers can be achieved by reacting the hydroxyl group with alkyl halides or other electrophiles under basic conditions (Williamson ether synthesis).
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base will yield the corresponding esters.
Mitsunobu Reaction: This reaction can also be used to convert the phenolic hydroxyl group into various other functionalities by reacting it with different nucleophiles. organic-chemistry.orgnih.gov
Substituent Effects at Aromatic and Azepine Ring Positions
The introduction of substituents on both the aromatic and the azepine rings can significantly influence the chemical properties and reactivity of the molecule.
The following table summarizes some key derivatization reactions.
Table 2: Derivatization Reactions for the Tetrahydrobenzo[c]azepine Scaffold| Position | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| C-7 OH | Etherification | Alkyl Halide, Base | Aryl Ether |
| C-7 OH | Esterification | Acid Chloride/Anhydride, Base | Aryl Ester |
| Azepine N-H | N-Alkylation | Alkyl Halide, Base | Tertiary Amine |
| Azepine N-H | N-Arylation | Aryl Iodide, Pd-catalyst | N-Aryl Amine nih.gov |
| Azepine N-H | "Click" Chemistry Precursor | Propargyl Bromide, Base | N-propargyl derivative nih.gov |
Development of Asymmetric Synthesis and Chiral Resolution Techniques for Tetrahydrobenzoazepines
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to obtain enantiomerically pure tetrahydrobenzoazepines is of paramount importance. This is achieved through two primary strategies: asymmetric synthesis, which creates a chiral center in a controlled manner, and chiral resolution, which separates a racemic mixture into its constituent enantiomers.
Asymmetric synthesis aims to directly produce a single enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution. One approach involves the use of chiral auxiliaries. For instance, the metalation-alkylation of benzazepine formamidines equipped with a chiral auxiliary has been shown to produce 1-substituted derivatives with high diastereoselectivity. Subsequent removal of the auxiliary yields the chiral benzazepines with high enantiomeric excess (84–96% ee). researchgate.net Another powerful technique is organocatalysis. Chiral Brønsted acids have been utilized to catalyze asymmetric aza-Piancatelli rearrangement/Michael addition sequences, affording bridged tetrahydrobenzo[b]azepine derivatives in good yields and with excellent enantio- and diastereoselectivities. nih.govresearchgate.netnih.gov Furthermore, a one-pot asymmetric aminoarylation reaction has been developed for the synthesis of trans-4-amino-5-aryltetrahydrobenzo[c]azepines with high diastereoselectivity and enantioselectivity (dr > 99:1; ee ≤97%). organic-chemistry.org
Chiral resolution remains a widely used technique for obtaining enantiopure compounds. mdpi.com The most common method is the formation of diastereomeric salts by reacting the racemic amine of a tetrahydrobenzoazepine with a chiral acid, such as tartaric acid or (S)-mandelic acid. mdpi.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.comcolab.ws After separation, the chiral resolving agent is removed to yield the individual enantiomers. mdpi.comcolab.ws An alternative to crystallization is chiral column chromatography, which utilizes a chiral stationary phase (CSP) to separate enantiomers. researchgate.net This technique can be highly effective but is often more expensive and less scalable than crystallization methods. researchgate.net
Table 1: Comparison of Asymmetric Synthesis and Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|
| Asymmetric Synthesis | Creation of a chiral center using a chiral catalyst, reagent, or auxiliary. | - High theoretical yield (up to 100%).
Modern Catalytic Approaches in Benzoazepine Synthesis (e.g., Transition Metal-Catalyzed Coupling Reactions, Reductive Cleavage)
Modern organic synthesis heavily relies on catalytic methods to construct complex molecular architectures efficiently. Transition metal catalysis, in particular, has revolutionized the synthesis of heterocyclic compounds, including the benzoazepine core.
Palladium-catalyzed reactions are among the most versatile tools for C-C and C-N bond formation. mdpi.com For instance, the Buchwald-Hartwig amination has been employed for the intramolecular cyclization of appropriately substituted precursors to form the seven-membered ring of dibenzodiazepines. mit.edu This approach offers a concise route to these scaffolds from readily available starting materials. mit.edu Other palladium-catalyzed processes, such as hydroamination and carboamination, have also been developed for the synthesis of various benzodiazepine derivatives. mdpi.com Ring-closing metathesis (RCM) is another powerful transition metal-catalyzed reaction for the formation of cyclic structures. Using Grubbs-type ruthenium catalysts, diene or enyne precursors can be cyclized to form benzazepine and benzazocine ring systems. organic-chemistry.org This methodology is valued for its functional group tolerance and its ability to form medium-sized rings that can be challenging to construct via other methods.
Reductive cleavage strategies offer an alternative pathway to the benzoazepine skeleton. One such method involves the oxidative cleavage of a precursor molecule followed by a reductive amination sequence. For example, the synthesis of a bridged 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine has been achieved from benzonorbornadiene. researchgate.net The key steps involved osmium-mediated dihydroxylation followed by sodium periodate (B1199274) cleavage of the resulting diol to a dialdehyde, which then undergoes a reductive amination to furnish the benzazepine core. researchgate.net A tandem ozonolysis-reductive amination procedure has also been explored for this transformation. researchgate.net
Table 2: Overview of Modern Catalytic Approaches in Benzoazepine Synthesis
| Catalytic Approach | Key Reaction | Metal Catalyst | Precursor Type |
|---|---|---|---|
| Transition Metal-Catalyzed Coupling | Intramolecular C-N bond formation | Palladium (Pd) | Halogenated amine precursors |
| Ring-Closing Metathesis (RCM) | Olefin metathesis | Ruthenium (Ru) | Diene or enyne precursors |
| Reductive Cleavage/Amination | Oxidative cleavage followed by reductive amination | Osmium (Os) for dihydroxylation | Cyclic olefin precursors (e.g., benzonorbornadiene) |
Solid-Phase Synthesis and Combinatorial Chemistry for Tetrahydrobenzoazepine Library Generation
Combinatorial chemistry, often in conjunction with solid-phase synthesis, provides a powerful platform for the rapid generation of large libraries of related compounds. This approach is invaluable for drug discovery, as it allows for the systematic exploration of the chemical space around a privileged scaffold to identify compounds with optimized biological activity.
In the context of tetrahydrobenzoazepines, solid-phase strategies have been developed to facilitate the creation of diverse libraries. A typical approach involves the synthesis of a core scaffold, such as 5-amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine, in solution. nih.gov This scaffold is then immobilized on a solid support, for example, an acid-labile FMPB-AM resin. nih.gov Once anchored to the resin, the scaffold can be subjected to a variety of chemical transformations to introduce diversity. These can include acylation, sulfonation, reductive amination, and alkylation reactions. nih.gov Furthermore, if the scaffold contains a suitable functional handle, such as a bromo substituent, it can undergo transition metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings to introduce further structural variations. nih.gov After the desired modifications are complete, the final products are cleaved from the solid support and purified. This strategy was successfully used to prepare a pilot library of di- and trisubstituted benzazepines in high purity. nih.gov
The power of combinatorial synthesis has also been demonstrated for the 1,4-benzodiazepine scaffold, which is structurally related to the benzo[c]azepines. A library of 192 diverse 1,4-benzodiazepine derivatives was constructed from three building blocks: 2-aminobenzophenones, amino acids, and alkylating agents, using a pin apparatus for parallel synthesis. nih.gov This approach highlights the modularity of combinatorial synthesis, where different components can be systematically varied to generate a large number of unique structures. nih.govkoreascience.kr
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2,3,4,5 Tetrahydro 1h Benzo C Azepin 7 Ol Derivatives
Elucidation of Essential Pharmacophores and Key Structural Determinants for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of the 2,3,4,5-tetrahydro-1H-benzo[c]azepine core, the key structural features can vary depending on the biological target.
In the context of PARP-1 inhibitors, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives has been investigated. nih.gov For these molecules, the essential pharmacophoric elements include:
The rigid tricyclic core of the tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexane] system, which properly orients the other functional groups.
A hydroxyl group at the C5 position of the benzo[c]azepine ring.
A substituent on the azepine nitrogen, typically a methyl-triazole group, which appears to interact with the target enzyme. The triazole ring is noted as an electron-rich heterocycle that readily binds to various enzymes and receptors. nih.gov
For another class of compounds based on the 2,3,4,5-tetrahydro-1H-3-benzazepine (an alternative nomenclature for the benzo[c]azepine system) scaffold, which target the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, the core tetrahydrobenzazepine structure itself is the key determinant for binding. nih.gov
Impact of Substituent Modifications on Receptor Binding Affinity, Selectivity, and Functional Activity
Modifying substituents on the core scaffold is a fundamental strategy to fine-tune the pharmacological properties of a compound. Studies on derivatives of the benzo[c]azepine skeleton demonstrate the significant impact of such modifications.
For the aforementioned PARP-1 inhibitors, a series of 22 compounds were synthesized with variations on a phenyl-1H-1,2,3-triazole moiety attached to the azepine nitrogen. nih.gov The nature and position of substituents on this terminal phenyl ring were found to critically influence the anti-proliferative activity against various cancer cell lines. nih.gov
For instance, compound 11b , which features a 2-fluorophenyl group, exhibited potent anti-proliferative effects against A549 lung cancer cells with an IC50 value of 1.95 µM and excellent PARP-1 inhibitory activity (IC50 = 19.24 nM). nih.gov The position of the halogen substituent on the phenyl ring led to variations in activity.
| Compound | Substituent on Phenyl Ring of Triazole | IC50 (µM) against A549 Cells |
|---|---|---|
| 11b | 2-Fluoro | 1.95 |
| 11c | 3-Fluoro | >40 |
| 11h | 2-Chloro | 14.82 |
| 11i | 3-Chloro | 10.15 |
| 11j | 4-Chloro | 12.37 |
This data indicates that a fluorine atom at the 2-position of the phenyl ring is highly favorable for activity, whereas moving it to the 3-position leads to a dramatic loss of potency. Chlorine substitutions at any position result in lower activity compared to the 2-fluoro analog. nih.gov
Furthermore, modifications can be made at other positions, such as the 7-hydroxy group of the parent compound. An example is the synthesis of 6-(2-pentyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yloxy)nicotinamide, where the hydroxyl group is converted to an ether linkage with a nicotinamide moiety. unc.edu Such changes are intended to explore new binding interactions and modify properties like solubility and metabolic stability.
Conformational Analysis and its Influence on Molecular Recognition Processes
The seven-membered azepine ring in 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the molecule is critical for its interaction with the binding site of a biological target. Molecular recognition is highly dependent on the three-dimensional shape of the ligand, which must complement the topology of the receptor's active site.
While detailed conformational analysis of the parent 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol is not extensively reported in the provided context, the principles are well-established. For the related benzotriazepine systems, conformational properties are a key area of study. cdnsciencepub.com The flexibility of the seven-membered ring allows it to adapt its shape to fit into a binding pocket, but this flexibility can also be a liability, leading to a loss of entropy upon binding. Therefore, medicinal chemists often seek to create more rigid analogs to lock the molecule into its bioactive conformation. The creation of the spiro[benzo[c]azepine-1,1'-cyclohexan] derivatives is one such strategy that introduces rigidity to the core structure. nih.gov
Molecular dynamics simulations can further elucidate the conformational stability of a ligand when bound to its target, showing how the molecule maintains its bioactive pose over time. nih.govmdpi.com
Stereochemical Implications in Ligand-Target Interactions and Receptor Subtype Selectivity
Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The introduction of a chiral center into a molecule results in enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different affinities, efficacies, and selectivities for a given receptor because biological targets, being chiral themselves, can differentiate between them.
In the case of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol derivatives, chiral centers can arise from substitutions on the azepine ring or at the benzylic C1 or C5 positions. For example, the spiro carbon in the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives is a chiral center. nih.gov Although the specific biological activities of individual enantiomers were not detailed in the study, it is a well-established principle that they can differ.
A study on evodiamine, which has one chiral center, demonstrated through molecular dynamics simulations that the (+) and (-) enantiomers behave differently when interacting with their target, phosphodiesterase 5 (PDE5). mdpi.com The (-)-evodiamine complex was more stable within the reaction center, suggesting it may have higher inhibitory activity. mdpi.com This highlights the importance of stereochemistry in molecular recognition and underscores the need to evaluate enantiomers separately during drug development.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational techniques are indispensable tools for understanding and predicting the relationships between chemical structure and biological activity. They provide insights at an atomic level that are often inaccessible through experimental methods alone.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. unar.ac.idnih.gov This technique was employed to study the binding of compound 11b , a potent PARP-1 inhibitor from the 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol series. nih.gov The docking study showed that compound 11b could effectively enter and fully occupy the active pocket of PARP-1, providing a rational basis for its inhibitory activity. nih.gov
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. mdpi.com For compound 11b , MD simulations indicated that it binds stably at the active site, with its root mean square deviation (RMSD) value fluctuating less than that of the known PARP inhibitor, rucaparib. nih.gov This suggests a stable and persistent binding mode, which is a desirable characteristic for an effective inhibitor.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
While a specific QSAR study on 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol derivatives was not found, the data available for the 22 PARP-1 inhibitors could be used to develop such a model. nih.gov A three-dimensional QSAR (3D-QSAR) study, for example, would involve aligning the series of compounds and calculating steric and electrostatic fields around them. nih.gov The resulting model would generate contour maps indicating regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, providing a detailed roadmap for further structural optimization. nih.gov
Future Directions and Emerging Research Avenues for Tetrahydrobenzo C Azepin 7 Ol
Identification of Novel and Unexplored Biological Targets for Benzo[c]azepine Scaffolds
The benzo[c]azepine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, unrelated biological targets. researchgate.net While historically associated with dopamine (B1211576) and serotonin (B10506) receptors, emerging research is uncovering a broader range of potential applications for derivatives of this scaffold.
A key area of future research is the exploration of novel biological targets for these compounds. Recent studies have demonstrated that derivatives of the related benzo[b]azepine and spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol scaffolds exhibit activity against a variety of targets, including monoamine transporters (NET and DAT), sigma-1 receptors (σ-1R), and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govacs.orgnih.gov For instance, an N-benzylated bicyclic azepane was identified as a potent inhibitor of both norepinephrine (B1679862) (NET) and dopamine (DAT) transporters, with IC50 values below 100 nM, and also showed inhibitory activity against the σ-1R with an IC50 of approximately 110 nM. nih.govacs.org Furthermore, a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have shown promise as PARP-1 inhibitors, with one compound exhibiting an IC50 of 19.24 nM. nih.gov
The pyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepines (PBDs), which share a core benzodiazepine (B76468) structure, have been investigated for their ability to bind to DNA minor grooves, showing potential as anti-tumor agents. benthamscience.com This suggests that benzo[c]azepine derivatives could also be explored for their interactions with nucleic acids. Additionally, novel tricyclic azepine derivatives have been studied for their inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase and KDR tyrosine kinase, highlighting the potential for this scaffold in cancer therapy. nih.gov
Future research will likely involve screening 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol and its derivatives against a wider array of biological targets, including enzymes, ion channels, and other receptors implicated in various diseases. taylorandfrancis.com Techniques like reverse docking, where a compound is computationally screened against a library of potential protein targets, could help identify new mechanisms of action and therapeutic applications. taylorandfrancis.com The identification of novel targets will be crucial for expanding the therapeutic utility of this versatile scaffold beyond its current applications. nih.govasbmb.org
Table 1: Emerging Biological Targets for Benzo[c]azepine and Related Scaffolds
| Target | Scaffold Type | Observed Activity | Potential Therapeutic Area |
| Monoamine Transporters (NET/DAT) | N-benzylated bicyclic azepane | IC50 < 100 nM nih.govacs.org | Neuropsychiatric disorders |
| Sigma-1 Receptor (σ-1R) | N-benzylated bicyclic azepane | IC50 ≈ 110 nM nih.govacs.org | Neuropsychiatric disorders |
| PARP-1 | 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol | IC50 = 19.24 nM nih.gov | Cancer |
| EGFR Tyrosine Kinase | Tricyclic pyrimido[4,5-b]-1,4-benzoxazepines | Inhibition of autophosphorylation in DiFi cells nih.gov | Cancer |
| KDR Tyrosine Kinase | Tricyclic pyrimido[4,5-b]-1,4-benzodiazepines | Appreciable inhibitory activity nih.gov | Cancer |
| DNA Minor Groove | Pyrrolo[2,1-c] researchgate.netmdpi.combenzodiazepines | Sequence-selective binding benthamscience.com | Cancer |
Development of Greener and More Sustainable Synthetic Strategies for Complex Derivatives
The chemical synthesis of complex molecules like derivatives of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol traditionally involves multi-step processes that can be resource-intensive and generate significant waste. A major focus of future research is the development of "green" and sustainable synthetic methods that are more environmentally friendly and economically viable.
Recent advancements in synthetic chemistry offer promising avenues for the greener synthesis of benzazepine and benzodiazepine derivatives. researchgate.net These include the use of environmentally benign solvents like water or bio-based solvents, and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and improve atom economy. researchgate.netarabjchem.orgnih.gov For example, a one-pot, three-component reaction using a water extract of onion as a catalyst has been developed for the synthesis of benzodiazepine derivatives. researchgate.net Another approach utilized a recyclable ferrite (B1171679) nanocatalyst for the solvent-free synthesis of benzodiazepines. researchgate.net
Catalysis plays a crucial role in developing sustainable synthetic routes. Palladium-catalyzed reactions have been extensively used for the synthesis of various benzodiazepine derivatives. mdpi.com More recently, cobalt-catalyzed C-H bond functionalization has emerged as a method for synthesizing 3-benzazepine derivatives using inexpensive and easy-to-handle reagents like calcium carbide. acs.org Asymmetric synthesis methods, such as the copper-catalyzed intramolecular reductive cyclization, are also being developed to produce enantioenriched 1-benzazepine derivatives with high yields and selectivity. nih.gov
Future research will likely focus on expanding the repertoire of green synthetic methods for 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol derivatives. This includes exploring novel catalysts, such as ionic liquids and biocatalysts, and utilizing alternative energy sources like microwave irradiation and sonication to accelerate reactions and reduce energy consumption. arabjchem.orgresearchgate.netmdpi.com The development of efficient and scalable green synthetic protocols will be essential for the cost-effective production of these compounds for further research and potential clinical applications.
Table 2: Examples of Greener Synthetic Approaches for Benzazepine and Related Scaffolds
| Method | Key Features | Scaffold |
| One-pot, three-component reaction | Use of water extract of onion as a catalyst, environmentally benign. researchgate.net | Benzodiazepine derivatives |
| Solvent-free synthesis | Use of a recyclable ferrite nanocatalyst. researchgate.net | Benzodiazepines |
| Cobalt-catalyzed C-H bond functionalization | Use of inexpensive and solid acetylene (B1199291) source (calcium carbide). acs.org | 3-Benzazepine derivatives |
| Palladium-catalyzed cascade reactions | Microwave-assisted, solvent-free conditions. mdpi.com | 1,4-Benzodiazepine-2,5-diones |
| Asymmetric copper-catalyzed cyclization | High diastereoselectivity and enantioselectivity. nih.gov | 1-Benzazepine derivatives |
| Ionic liquid catalysis | Solvent-free, efficient, and eco-friendly. researchgate.net | Tetrahydrobenzo[c]xanthene-8-ones |
Integration with High-Throughput Screening and Fragment-Based Drug Discovery in Academic Settings
The identification of new lead compounds based on the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol scaffold can be significantly accelerated by integrating modern drug discovery techniques like high-throughput screening (HTS) and fragment-based drug discovery (FBDD) within academic research environments.
HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.govwestminster.ac.ukexlibrisgroup.com Academic HTS centers are becoming increasingly common, providing researchers with access to the necessary infrastructure and expertise to conduct large-scale screening campaigns. nih.govresearchgate.net Screening libraries of diverse benzo[c]azepine derivatives against various targets could quickly identify promising hit compounds for further optimization.
FBDD offers a complementary approach to HTS. youtube.com Instead of screening large, complex molecules, FBDD involves identifying small, low-molecular-weight fragments that bind weakly to the target protein. zobio.comlgcstandards.com These fragments can then be grown, linked, or merged to create more potent lead compounds. youtube.com The 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol core could serve as a starting point for generating a fragment library. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Target Immobilized NMR Screening (TINS) are crucial for detecting the weak binding of these fragments. zobio.com
The integration of HTS and FBDD in academic settings can foster a more efficient and collaborative drug discovery process. nih.gov For example, hits identified from an HTS campaign can be further analyzed using fragment-based approaches to understand their binding mode and guide lead optimization. Conversely, fragments identified through FBDD can be used to build focused screening libraries for HTS. The availability of these technologies in academia empowers researchers to explore the therapeutic potential of scaffolds like 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol more effectively. nih.gov
Table 3: Comparison of High-Throughput Screening and Fragment-Based Drug Discovery
| Feature | High-Throughput Screening (HTS) | Fragment-Based Drug Discovery (FBDD) |
| Library Size | Large (100,000s to millions of compounds) | Small (100s to 1000s of fragments) |
| Compound Complexity | Higher molecular weight, more complex structures | Lower molecular weight, simpler structures ("Rule of 3") lgcstandards.com |
| Hit Affinity | Typically in the nanomolar to micromolar range | Typically in the micromolar to millimolar range zobio.com |
| Primary Goal | Identify potent "hit" compounds | Identify "starting points" for medicinal chemistry optimization |
| Key Technologies | Automated liquid handling, plate readers | Biophysical methods (SPR, NMR, X-ray crystallography) zobio.com |
Application of Artificial Intelligence and Machine Learning in Benzazepine Design and Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery by enabling the analysis of vast datasets and the development of predictive models. nih.govyoutube.com These technologies hold significant promise for accelerating the design and optimization of novel benzazepine derivatives.
One of the key applications of AI/ML in drug discovery is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov By training algorithms on existing data of benzazepine derivatives and their biological activities, it is possible to build models that can predict the activity of new, unsynthesized compounds. This allows medicinal chemists to prioritize the synthesis of molecules with the highest predicted potency and selectivity, saving time and resources.
AI and ML can also be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. nih.gov These generative models can be constrained to produce molecules based on the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol scaffold, exploring a vast chemical space to identify novel derivatives with optimized activity against specific targets.
Furthermore, AI/ML models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. For instance, predictive models have been used to compare the pharmacokinetic properties of a novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivative with the known drug rucaparib. nih.gov Machine learning models, such as support vector machines and random forests, have also been used to predict benzodiazepine prescriptions from electronic health records, demonstrating the potential of these methods in clinical applications. nih.govresearchgate.net
The integration of AI and ML into the design and development of benzazepine-based therapeutics will undoubtedly accelerate the discovery of new and effective medicines.
Creation of Advanced Research Tools and Methodologies Based on the Tetrahydrobenzo[c]azepin-7-ol Core
The unique chemical properties of the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol core make it an excellent starting point for the development of advanced research tools. These tools can be instrumental in elucidating complex biological processes and validating new drug targets.
One important application is the design of chemical probes. A chemical probe is a small molecule that interacts with a specific protein target and can be used to study its function in a cellular or in vivo context. By modifying the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol scaffold with appropriate functional groups, such as fluorescent tags or photoaffinity labels, it is possible to create probes that can be used to visualize the localization of a target protein within a cell or to identify its binding partners.
Another area of development is the creation of affinity chromatography resins. By immobilizing a derivative of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol onto a solid support, it is possible to create a resin that can be used to selectively purify a target protein from a complex biological mixture. This is a valuable tool for structural biology studies and for the development of biochemical assays.
The development of novel methodologies based on this scaffold is also a promising area of research. For example, new synthetic routes to functionalized tetrahydrobenzo[d]azepines have been developed using Re2O7-mediated intramolecular Friedel-Crafts reactions. researchgate.net Such methodological advancements can facilitate the synthesis of a wider range of derivatives for biological evaluation.
By leveraging the versatility of the 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol core, researchers can create a diverse toolkit of chemical probes and methodologies that will advance our understanding of biology and aid in the discovery of new medicines.
Q & A
Q. How can researchers optimize the synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol for reproducibility and scalability?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions starting from benzazepine precursors. Key steps include:
- Acylation/alkylation of the benzazepine core under basic conditions (e.g., using acyl chlorides or alkyl halides).
- Temperature control (e.g., reflux in anhydrous solvents like THF or DCM) to avoid side reactions.
- Purification via column chromatography or recrystallization to isolate the target compound .
For reproducibility, systematically document reaction parameters (e.g., stoichiometry, solvent purity, inert gas use). Scalability requires optimizing solvent volumes and transitioning from batch to flow chemistry for intermediate steps .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm ring substitution patterns and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation, particularly for benzazepine ring puckering .
Compare experimental data with computational models (e.g., DFT calculations) to validate structural assignments .
Q. How should researchers screen this compound for biological activity in neurotransmitter-related assays?
- Methodological Answer :
- In vitro receptor binding assays : Test affinity for GABAₐ, serotonin (5-HT), or dopamine receptors using radioligand displacement (e.g., ³H-flunitrazepam for GABAₐ).
- Functional assays : Measure cAMP levels or calcium flux in neuronal cell lines transfected with target receptors.
- Dose-response curves : Use at least five concentrations (10⁻¹⁰ to 10⁻⁴ M) to determine IC₅₀/EC₅₀ values. Normalize data against positive controls (e.g., diazepam for GABAₐ) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Variability in assay conditions (e.g., buffer pH, cell line differences).
- Impurity profiles : Use HPLC-MS to verify compound purity (>95%) and rule out byproduct interference.
- Species-specific receptor subtypes : Cross-validate findings in human vs. rodent models.
For example, if conflicting GABAₐ affinity data exist, repeat assays using recombinant human receptors expressed in HEK293 cells under standardized protocols .
Q. How can computational modeling elucidate the compound’s receptor interaction mechanisms?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding poses in receptor active sites (e.g., GABAₐ’s benzodiazepine pocket).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability and key residue interactions (e.g., hydrogen bonds with α1-His102).
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities and compare with experimental IC₅₀ values .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced selectivity?
- Methodological Answer : Key SAR observations include:
Q. How do researchers address challenges in multi-step synthesis, such as low yields in cyclization steps?
- Methodological Answer :
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C, Ru complexes) for ring-closing metathesis or reductive amination.
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
Monitor reaction progress via TLC/GC-MS to identify quenching points and minimize byproduct formation .
Data Contradiction Analysis
- Example Conflict : Conflicting reports on dopamine receptor (D2) affinity.
- Resolution :
Verify assay type (binding vs. functional activity).
Check for allosteric vs. orthosteric modulation using Schild regression analysis.
Cross-reference with structurally related compounds (e.g., 3,4-Dihydroquinoline derivatives) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
